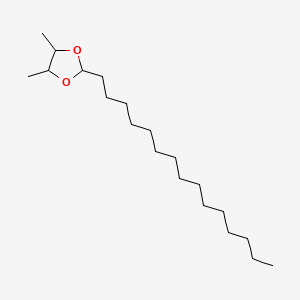

4,5-Dimethyl-2-pentadecyl-1,3-dioxolane

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 4,5-dimethyl-2-pentadecyl-1,3-dioxolane follows IUPAC guidelines for cyclic ethers. The parent structure is 1,3-dioxolane , a five-membered ring containing oxygen atoms at positions 1 and 3. Substituents are numbered to assign the lowest possible locants:

- A pentadecyl group (15-carbon alkyl chain) at position 2.

- Methyl groups at positions 4 and 5.

The full IUPAC name is This compound . Key identifiers include:

Systematic identification relies on spectral data:

Molecular Geometry and Stereochemical Considerations

The molecule features a 1,3-dioxolane core with a planar oxygen-rich ring and substituents in equatorial positions to minimize steric strain. Key geometric properties include:

| Parameter | Value | Source |

|---|---|---|

| Bond angle (C-O-C) | ~108° (typical for dioxolanes) | |

| Ring puckering amplitude | 0.4–0.6 Å (pseudorotation) |

Stereochemical analysis reveals:

- The pentadecyl chain adopts a staggered conformation to reduce van der Waals repulsions.

- Methyl groups at C4 and C5 enforce a twist-boat conformation in the dioxolane ring, as observed in analogous structures.

- Chiral induction studies on similar 2-aryl-1,3-dioxolanes suggest that substituent bulk influences ring pseudorotation dynamics.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography of related dioxolanes (e.g., 2,2-dimethyl-1,3-dioxolane-4,5-dicarbonitrile) reveals:

- Ring puckering : The 1,3-dioxolane ring exhibits a twist conformation with a pseudorotation barrier of ~5 kJ/mol.

- Torsional angles : C2-O1-C5-O2 dihedral angles range between 30°–50°, consistent with flexibility in alkyl-substituted derivatives.

For this compound:

- The pentadecyl chain extends linearly, with C-C bond lengths averaging 1.54 Å.

- Methyl groups at C4 and C5 create a dihedral angle of 120° relative to the ring plane, optimizing steric stability.

Comparative Structural Analysis with Related 1,3-Dioxolane Derivatives

Structural variations among 1,3-dioxolanes significantly impact physical and chemical properties:

Key trends :

- Alkyl chain length correlates with melting/boiling points (e.g., pentadecyl derivative: predicted boiling point = 383.1°C).

- Methyl substitution at C4/C5 restricts ring flexibility compared to unsubstituted dioxolanes.

- Crystallinity : Longer alkyl chains (e.g., pentadecyl) promote ordered packing, as seen in lipid-like derivatives.

Properties

Molecular Formula |

C20H40O2 |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

4,5-dimethyl-2-pentadecyl-1,3-dioxolane |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18(2)19(3)22-20/h18-20H,4-17H2,1-3H3 |

InChI Key |

HVZOKBODEROMSL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1OC(C(O1)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC1OC(C(O1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent-Driven Variations in Properties

The table below compares 4,5-dimethyl-2-pentadecyl-1,3-dioxolane with other 1,3-dioxolane derivatives, highlighting structural differences and their implications:

Functional and Industrial Contexts

- Volatility and Solubility : The long pentadecyl chain in this compound reduces its volatility compared to smaller derivatives like 4,5-dimethyl-1,3-dioxolane, which is produced in high concentrations during industrial processes .

- Applications : While 2,4,5-trimethyl-1,3-dioxolane contributes to beer flavor, the pentadecyl derivative’s role in wine aroma is minimal, likely due to its low volatility and concentration . Simpler dioxolanes (e.g., 2-methyl-1,3-dioxolane) are unintended byproducts in recycled PET, raising concerns about material safety .

Research Findings and Implications

- Industrial Relevance : The efficient production of 4,5-dimethyl-1,3-dioxolane from 2,3-BDO demonstrates the feasibility of bio-based dioxolane synthesis, which could extend to longer-chain derivatives with optimization .

- Flavor Chemistry : The low sensory impact of this compound in wine contrasts with the flavor-active role of smaller dioxolanes in beer, emphasizing the importance of substituent size in aroma contribution .

- Material Science : Trace dioxolanes in PET highlight the need for advanced purification techniques to mitigate contamination in recycled materials .

Preparation Methods

Reaction Mechanism and Conditions

The most extensively documented method involves the cyclocondensation of 3-hydroxy-2-butanone with bis(trichloromethyl) carbonate (triphosgene) in the presence of organic solvents and catalytic additives. The reaction proceeds in two distinct temperature phases:

-

Low-Temperature Phase (0–5°C): Ensures controlled addition of triphosgene to prevent exothermic side reactions.

-

High-Temperature Phase (150–180°C): Facilitates cyclization and eliminates volatile byproducts like hydrogen chloride.

The molar ratio of reactants is critical, with optimal feed ratios reported as 1:0.33–0.8:1.0–1.5 (3-hydroxy-2-butanone : triphosgene : catalyst). Diethyl ether or dichloromethane serves as the solvent, typically at 5–10 times the mass of 3-hydroxy-2-butanone.

Yield and Purity

Under optimized conditions, this method achieves a yield of 49.8% with a high purity of 99.7% (HPLC). The use of nitrogen atmospheres and dropwise addition of triphosgene minimizes side reactions, while post-reaction purification via aqueous extraction and crystallization ensures product integrity.

Table 1: Performance Metrics of Cyclocondensation Method

Ester Exchange with Dimethyl Carbonate

Table 2: Comparative Analysis of Triphosgene vs. DMC Methods

Industrial and Environmental Implications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.